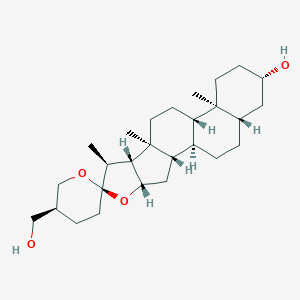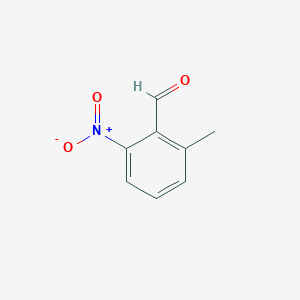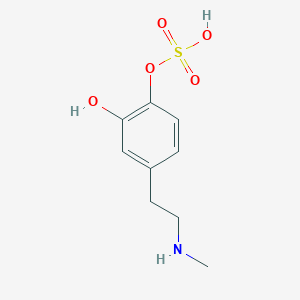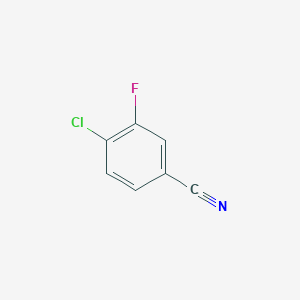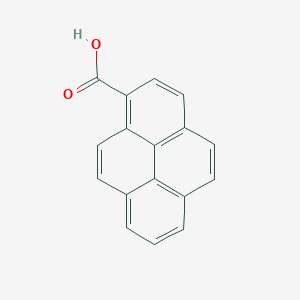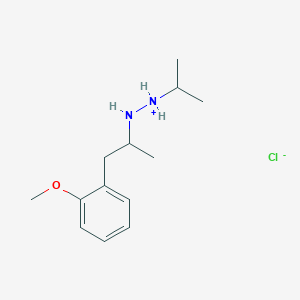![molecular formula C7H7N3O2 B011688 7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine CAS No. 106584-77-4](/img/structure/B11688.png)
7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine is not fully understood, but it is believed to involve the modulation of GABA receptors. GABA receptors are involved in the regulation of neuronal excitability, and the modulation of these receptors can have a range of effects on the nervous system. This compound has also been found to exhibit potent analgesic and anti-inflammatory effects, which may be related to its ability to modulate the activity of other receptors and signaling pathways.
Biochemische Und Physiologische Effekte
7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine has been found to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, improve memory and learning, and modulate anxiety and depression. This compound has also been investigated for its potential to inhibit the growth of cancer cells and to improve the efficacy of chemotherapy drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine in lab experiments is its potent activity and specificity. This compound has been found to exhibit potent effects on a range of receptors and signaling pathways, making it a valuable tool for investigating the role of these targets in various biological processes. However, one limitation of using this compound is its potential toxicity and side effects. Careful dosing and monitoring of animals or cells is necessary to ensure that the compound is not causing harm or interfering with other processes.
Zukünftige Richtungen
There are many potential future directions for research on 7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine. Some of the most promising areas of investigation include the development of new pain medications, the treatment of neurological disorders such as epilepsy and anxiety, and the development of new cancer therapies. Further investigation into the mechanism of action of this compound and its effects on various biological targets could also yield valuable insights into the functioning of the nervous system and other physiological processes.
Synthesemethoden
The synthesis of 7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine involves the reaction of 3-methylisoxazole and 2-chloro-5-nitropyridazine in the presence of a reducing agent such as iron powder or tin(II) chloride. The resulting compound is then treated with methanol and a base such as sodium hydroxide to yield 7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine. This synthesis method has been reported to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine has been found to exhibit a range of potential applications in scientific research. Some of the most promising areas of research include neurobiology, pharmacology, and medicinal chemistry. In neurobiology, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. In pharmacology, 7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine has been found to exhibit potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications. In medicinal chemistry, this compound has been investigated for its potential to inhibit the growth of cancer cells and to improve the efficacy of chemotherapy drugs.
Eigenschaften
CAS-Nummer |
106584-77-4 |
|---|---|
Produktname |
7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine |
Molekularformel |
C7H7N3O2 |
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
7-methoxy-3-methyl-[1,2]oxazolo[4,5-d]pyridazine |
InChI |
InChI=1S/C7H7N3O2/c1-4-5-3-8-9-7(11-2)6(5)12-10-4/h3H,1-2H3 |
InChI-Schlüssel |
AVYNNCLOLMGTGA-UHFFFAOYSA-N |
SMILES |
CC1=NOC2=C(N=NC=C12)OC |
Kanonische SMILES |
CC1=NOC2=C(N=NC=C12)OC |
Synonyme |
Isoxazolo[4,5-d]pyridazine, 7-methoxy-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)
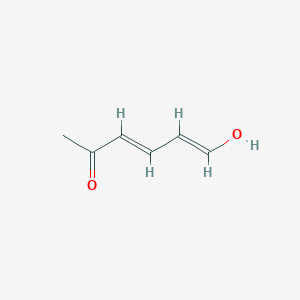
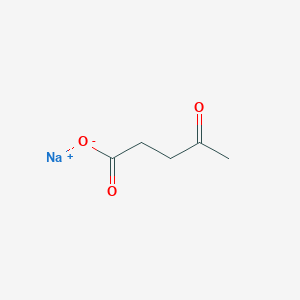
![1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone](/img/structure/B11611.png)
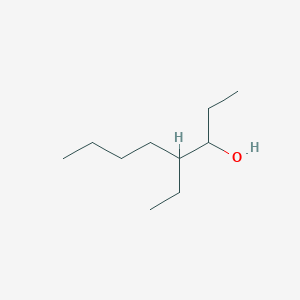
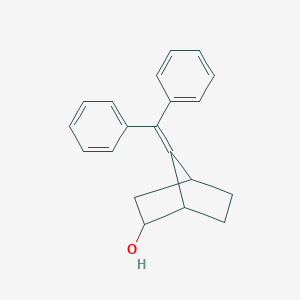
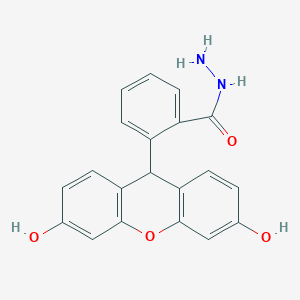
![2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid](/img/structure/B11623.png)
